molecular formula C8H8O2 B195518 4'-Hydroxyacetophenone CAS No. 99-93-4

4'-Hydroxyacetophenone

Cat. No.: B195518
CAS No.: 99-93-4
M. Wt: 136.15 g/mol
InChI Key: TXFPEBPIARQUIG-UHFFFAOYSA-N
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Description

H8O2. It exists as white needle-shaped crystals at room temperature and is soluble in hot water, methanol, ethanol, ether, acetone, and sparingly soluble in petroleum ether . Piceol is the precursor to several pharmaceutical drugs and plays a significant role in various scientific applications.

Biochemical Analysis

Biochemical Properties

4’-Hydroxyacetophenone exhibits pharmacological activity by activating nonmuscle myosin-2B (NM2B, Myh10) and -2C (NM2C, Myh14) through the promotion of their assemblies . This activation alters actin organization, inhibiting the mechanical program of metastasis .

Cellular Effects

4’-Hydroxyacetophenone disrupts the ability of colon cancer cells to invade, migrate, and plant themselves at new sites . It modulates the actomyosin cytoskeleton to reduce metastasis . It inhibits colon cancer cell adhesion, invasion, and migration in vitro and reduces the metastatic burden in an in vivo model of colon cancer metastasis to the liver .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxyacetophenone involves the activation of nonmuscle myosin-2C (NM2C) to alter actin organization . This activation inhibits the cells’ ability to polarize, disseminate, and invade . The molecule specifically exerts its effects through the activation of non-muscle myosin 2 (NM2C) .

Temporal Effects in Laboratory Settings

In laboratory settings, 4’-Hydroxyacetophenone has been shown to disrupt the ability of colon cancer cells to invade, migrate, and plant themselves at new sites

Dosage Effects in Animal Models

In animal models, dosing with 4’-Hydroxyacetophenone significantly reduces the burden of colon cancer metastasis

Metabolic Pathways

4’-Hydroxyacetophenone is metabolized to hydroquinone in the initial step of its catabolic pathway . Further degradation of hydroquinone occurs via intermediate steps to eventually yield β-ketoadipate .

Preparation Methods

a. Synthetic Routes

Piceol can be synthesized through various methods, including:

    Acetylation of Phenol: Acetyl chloride reacts with phenol to form 4-acetylphenol, which can then be reduced to piceol.

    Hydroxylation of Acetophenone: Hydroxylamine condenses with piceol, followed by a Beckmann rearrangement in acidic conditions to yield acetaminophen.

    Mannich Reaction: Piceol can undergo Mannich reactions to produce potential anticonvulsants.

b. Industrial Production

Industrial-scale production methods for piceol are not widely documented. research and development in this area may yield more efficient processes.

Chemical Reactions Analysis

Piceol participates in several chemical reactions:

    Oxidation: Piceol can be oxidized to form O-acetyl hydroquinone.

    Reduction: Reduction of piceol leads to 4-hydroxyacetophenone.

    Substitution: Piceol can undergo substitution reactions with various reagents.

    Beckmann Rearrangement: This reaction converts piceol to acetaminophen.

Scientific Research Applications

Piceol finds applications in:

    Pharmaceuticals: It serves as an intermediate in the synthesis of drugs like octopamine, sotalol, bamethan, and dyclonine.

    Anticonvulsants: Mannich-based derivatives of piceol exhibit potential anticonvulsant properties.

Comparison with Similar Compounds

Piceol’s uniqueness lies in its structure and reactivity. further comparative studies with related compounds would provide valuable insights.

Properties

IUPAC Name

1-(4-hydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFPEBPIARQUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID0029133
Record name 4-Hydroxyacetophenone
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Molecular Weight

136.15 g/mol
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Physical Description

Dry Powder; Other Solid, White or off-white powder; [Alfa Aesar MSDS], White to off-white crystals, chips or chunks; Slight berry to sweet balsam aroma
Record name Ethanone, 1-(4-hydroxyphenyl)-
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Record name 4-Hydroxyacetophenone
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 4-Hydroxyacetophenone
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Vapor Pressure

0.00748 [mmHg]
Record name 4-Hydroxyacetophenone
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CAS No.

99-93-4
Record name 4′-Hydroxyacetophenone
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Record name 4'-Hydroxyacetophenone
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Record name 4'-hydroxyacetophenone
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Record name HYDROXYACETOPHENONE
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Synthesis routes and methods I

Procedure details

acylating phenol with acetic anhydride to produce 4-hydroxyacetophenone; and
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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-1-(2-morpholinoethyl) benzimidazole (10 mmol, 2.46 g) and 4-hydroxyphenacyl bromide (10 mmol, 2.15 g) (obtained by bromination of para-hydroxyacetophenone with cupric bromide in a mixture of chloroform and ethyl acetate) is heated at reflux for 1 hour in 10 ml of dimethylformamide. After cooling, the mixture is poured into 50 ml of water and rendered alkaline with ammonium hydroxide. The resulting oil is removed and treated with water. The crystallised residue is filtered, dried, and recrystallised from ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-HAP?

A1: 4-Hydroxyacetophenone has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.

Q2: What are the key spectroscopic characteristics of 4-HAP?

A2: 4-HAP can be identified using various spectroscopic techniques:

  • UV-Vis Spectroscopy: 4-HAP exhibits absorbance in the UV-Vis region. One study utilized HPLC with diode-array detection (HPLC-DAD) to quantify 4-HAP alongside other compounds in bacterial cultures, highlighting the compound's detectability with this method .
  • FTIR & Raman Spectroscopy: These vibrational spectroscopic methods provide information about the functional groups and bonding within the molecule. One study utilized FTIR and FT-Raman analyses to characterize 4-HAP single crystals .
  • NMR Spectroscopy: Both 1H NMR and 13C NMR spectroscopy are valuable tools for determining the structure and purity of 4-HAP. Multiple studies employed these methods for structural elucidation and confirmation of synthesized 4-HAP derivatives , , .

Q3: How does 4-HAP impact cancer cells?

A: Research suggests that 4-HAP can modulate the actomyosin cytoskeleton in cancer cells. This modulation appears to increase cell stiffness, thereby inhibiting adhesion, invasion, and migration of colon cancer cells in vitro and reducing metastasis in an in vivo model . Similar effects were observed in pancreatic cancer cells, suggesting 4-HAP as a potential starting point for developing novel cancer therapies , .

Q4: Does 4-HAP exhibit antifungal properties?

A: Research indicates that 4-HAP itself demonstrates some inhibitory effects on plant species . Additionally, metal complexes of 4-HAP derivatives showed enhanced antifungal activity against various fungal strains compared to the free ligand .

Q5: How is 4-HAP metabolized by microorganisms?

A5: Various microorganisms have evolved pathways to degrade 4-HAP. Several studies shed light on the enzymatic reactions involved:

  • Initial Oxidation: Some bacteria initiate 4-HAP catabolism via hydroxylation to form ω,4-dihydroxyacetophenone, which is further cleaved to 4-hydroxybenzoate and formate in an oxygen-dependent reaction .
  • Baeyer-Villiger Oxidation: Other bacteria utilize a flavin adenine dinucleotide (FAD)-containing Baeyer-Villiger monooxygenase (BVMO) to convert 4-HAP into 4-hydroxyphenyl acetate .
  • Hydroquinone Formation: Following Baeyer-Villiger oxidation, 4-hydroxyphenyl acetate is hydrolyzed to hydroquinone, a key intermediate in the degradation pathway .

Q6: What is the role of 4-hydroxyacetophenone monooxygenase (HAPMO)?

A: HAPMO is a key enzyme involved in the bacterial degradation of 4-HAP. It catalyzes the NADPH-dependent Baeyer-Villiger oxidation of 4-HAP to 4-hydroxyphenyl acetate. This reaction is crucial for channeling 4-HAP into a degradative pathway .

Q7: How does NADPH contribute to HAPMO activity?

A: NADPH acts as a coenzyme for HAPMO, providing the reducing power necessary for the Baeyer-Villiger oxidation. Studies suggest that NADPH remains bound to HAPMO throughout the catalytic cycle, highlighting its essential role in enzyme function and stability .

Q8: Can 4-HAP be used as a building block for synthesizing other compounds?

A8: Yes, 4-HAP serves as a versatile starting material for synthesizing various derivatives:

  • Mannich Reaction: 4-HAP undergoes Mannich reactions with secondary amines, offering a route to synthesize mono- and disubstituted Mannich bases with potential biological activities .
  • Oxime Formation: 4-HAP can be converted to its corresponding oxime, 4-hydroxyacetophenone oxime, which is a precursor for synthesizing acetaminophen via Beckmann rearrangement .

Q9: What is the environmental fate of 4-HAP?

A: 4-HAP can be found as a natural product and as a degradation product of certain pollutants. While microorganisms can degrade it, research is needed to fully understand its environmental persistence and potential effects. One study identified 4-HAP as a byproduct during the sonophotocatalytic degradation of bisphenol A, suggesting a potential pathway for its formation in the environment .

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